Product packaging for Anguinomycin C(Cat. No.:)

Anguinomycin C

Cat. No.: B1241047
M. Wt: 482.7 g/mol
InChI Key: FUWBLKXIWLBGHS-BPPRCDGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anguinomycin C is a promising natural product that functions as a potent inhibitor of the nuclear export receptor CRM1 (also known as XPO1) . CRM1-mediated nuclear export is a critical process in cancer cells, where it is often dysregulated to inactivate tumor suppressor proteins by sequestering them in the cytoplasm . By covalently binding to CRM1 and blocking this transport, this compound promotes the nuclear retention of these tumor suppressors, which can lead to the inhibition of cancer cell proliferation and the induction of apoptosis . Its mechanism is analogous to other natural CRM1 inhibitors like Leptomycin B, but it offers a distinct chemical structure for research into overcoming therapy resistance and investigating novel anti-cancer strategies . This makes this compound a valuable tool for oncological research, particularly for studying nuclear export mechanisms, drug resistance, and for screening synergistic effects with other chemotherapeutic agents. Furthermore, due to the crucial role of CRM1 in the life cycle of many viruses, this compound also presents opportunities for research into potential broad-spectrum antiviral applications . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. All statements and technical data require verification by the end-user researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O4 B1241047 Anguinomycin C

Properties

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

2-[(1E,3Z,7E,9E,17E)-14-hydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C31H46O4/c1-9-21(2)19-25(6)30(33)27(8)31(34)26(7)20-23(4)13-10-12-22(3)18-24(5)16-17-28-14-11-15-29(32)35-28/h9-11,13,15-18,20,22,25-28,30,33H,12,14,19H2,1-8H3/b13-10+,17-16+,21-9+,23-20+,24-18-

InChI Key

FUWBLKXIWLBGHS-BPPRCDGJSA-N

Isomeric SMILES

C/C=C(\C)/CC(C)C(C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C1CC=CC(=O)O1)O

Canonical SMILES

CC=C(C)CC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC1CC=CC(=O)O1)O

Synonyms

anguinomycin C

Origin of Product

United States

Discovery and Initial Characterization of Anguinomycin C

Identification from Microbial Sources

Anguinomycin C is a secondary metabolite produced by certain species of bacteria belonging to the genus Streptomyces. ontosight.ainih.gov These filamentous bacteria are well-known for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics. ontosight.ainih.gov The specific strains identified as producers of anguinomycins include Streptomyces sp. nih.gov

The anguinomycins, including this compound, were first reported in 1995 by Hayakawa and his team. nih.gov Their isolation was part of a broader search for new antitumor antibiotics. nih.govethz.ch This discovery highlighted the potential of these compounds, which demonstrated potent and selective cytotoxicity against certain cancer cell lines. nih.govethz.ch

Producing Organisms: Streptomyces Species

Methodologies for Initial Isolation from Natural Broths

The isolation of this compound from the fermentation broth of Streptomyces cultures involves a multi-step process. This typically begins with the fermentation of the producing strain in a suitable culture medium. ontosight.airesearchgate.net Following fermentation, the culture broth, which contains the desired compound, is subjected to a series of purification and isolation techniques. ontosight.airesearchgate.net

An activity-guided purification approach is often employed, where fractions are tested for their biological activity to guide the separation process. researchgate.net Chromatographic methods are central to the purification of anguinomycins. researchgate.net The structural elucidation of the isolated compounds is then carried out using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) analyses. researchgate.net

Classification within the Leptomycin Family of Natural Products

This compound belongs to the leptomycin family of natural products. ethz.chnih.gov This classification is based on structural similarities, most notably the presence of a characteristic α,β-unsaturated δ-lactone ring, which is believed to be crucial for their biological activity. ethz.chresearchgate.net Other members of this family include Leptomycin B, Ratjadone A, and Callystatin. ethz.chnih.govresearchgate.net The anguinomycins, along with other leptomycin family members, are known for their potent biological effects, including antitumor and antifungal properties. nih.govnih.govfrontiersin.org

FeatureDescription
Producing Organism Streptomyces species ontosight.ainih.gov
Year of Discovery 1995 nih.gov
Compound Family Leptomycin ethz.chnih.gov
Key Structural Feature α,β-unsaturated δ-lactone ring ethz.chresearchgate.net

Elucidation of Anguinomycin C Biosynthetic Pathways

Proposed Polyketide Synthase (PKS) Mechanisms

The backbone of Anguinomycin C is assembled by a large, multi-enzyme complex known as a Type I Polyketide Synthase. This system functions like a molecular assembly line, where a series of protein modules work sequentially to build the polyketide chain. While the specific PKS gene cluster for this compound has not been explicitly detailed in published literature, the closely related and structurally analogous compound, leptomycin B, provides a well-studied model. The leptomycin (lep) biosynthetic gene cluster from Streptomyces sp. ATCC 39366 contains the genetic instructions for a highly complex PKS system, which is proposed to be very similar to that required for this compound synthesis. researchgate.netnih.gov

The leptomycin PKS is composed of 12 modules distributed across four large proteins (LepA, LepB, LepC, and LepD). researchgate.netnih.gov Each module is responsible for one cycle of chain elongation and contains several enzymatic domains that catalyze specific reactions. A typical module includes a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain. The AT domain selects the specific extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the condensation of this unit with the growing polyketide chain. wikipedia.org

Additional domains within each module, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), perform tailoring reactions on the newly added unit, resulting in the diverse chemical structures seen in polyketides. wikipedia.org The specific combination of these tailoring domains in each module of the Anguinomycin PKS dictates the final structure of this compound. The linear polyketide chain is ultimately released from the PKS, often through the action of a Thioesterase (TE) domain, and undergoes subsequent post-PKS modifications, including cyclization to form the characteristic α,β-unsaturated δ-lactone ring found in this compound. google.comresearchgate.net

Identification of Biosynthetic Precursors

The biosynthesis of polyketides relies on simple carboxylic acid building blocks derived from primary metabolism. google.com The starter unit for the this compound polyketide chain is typically a short-chain acyl-CoA, such as acetyl-CoA or propionyl-CoA. The subsequent elongation of the chain is accomplished through the sequential addition of extender units.

Based on the structure of this compound and the known mechanisms of PKS, the primary precursors are:

Starter Unit : Likely propionyl-CoA.

Extender Units : A combination of malonyl-CoA and methylmalonyl-CoA. The production of the related leptomycin B in a heterologous host demonstrated that the host organism must be capable of synthesizing ethylmalonyl-CoA, indicating this unusual precursor may also be involved in the biosynthesis of some members of this family. nih.gov

Isotope labeling studies, or "feeding studies," are the definitive method for identifying these precursors. nih.gov In such experiments, isotopically labeled versions of suspected precursors (e.g., [1-¹³C]-acetate, [¹³C-methyl]-methionine) are supplied to the producing organism's culture medium. The resulting this compound is then isolated, and the location of the isotopes is determined by NMR spectroscopy or mass spectrometry, confirming their incorporation into the final structure.

Precursor Type Specific Molecule Role in Biosynthesis
Starter Unit Propionyl-CoAInitiates the polyketide chain assembly.
Extender Units Malonyl-CoAProvides two-carbon units for chain elongation.
Methylmalonyl-CoAProvides three-carbon units, introducing methyl branches.

Genetic Determinants of this compound Biosynthesis

The genetic instructions for this compound production are encoded in a dedicated biosynthetic gene cluster (BGC) within the chromosome of the producing Streptomyces strain. nih.gov These clusters contain all the necessary genes for the synthesis of the polyketide backbone, its subsequent modifications, and often for regulation and self-resistance.

As a direct analogue, the leptomycin (lep) BGC from Streptomyces sp. ATCC 39366 serves as an excellent model for the anguinomycin cluster. researchgate.netnih.gov The lep cluster spans approximately 90 kilobases of DNA and is characterized by the following key features, which are expected to be conserved in the this compound BGC: researchgate.net

PKS Genes : The core of the cluster consists of large genes encoding the modular polyketide synthases (e.g., lepA, lepB, lepC, lepD). nih.gov These genes show a co-linear relationship, where the order of the modules on the genes corresponds to the sequence of chemical reactions in the biosynthesis. google.com

Post-PKS Tailoring Genes : The cluster contains additional genes encoding enzymes for modifications that occur after the polyketide chain is released from the PKS. This includes oxidoreductases, such as a cytochrome P450 monooxygenase, which are responsible for hydroxylations and the eventual formation of the lactone ring. nih.gov

Regulatory Genes : BGCs typically include genes that control the expression of the biosynthetic genes, ensuring that the secondary metabolite is produced at the appropriate time in the organism's life cycle.

Resistance Genes : To avoid self-toxicity, the producing organism often possesses genes that confer resistance to the antibiotic it produces.

The identification and sequencing of the specific this compound gene cluster would be a definitive step in fully understanding its biosynthesis. This is typically achieved by creating a genomic library of the producing organism and screening for sequences homologous to known PKS genes. nih.gov

Gene Type Encoded Protein/Function Example from lep cluster
PKS GenesModular Polyketide SynthaseslepA, lepB, lepC, lepD
Post-PKS GeneCytochrome P450 MonooxygenaselepP (putative)
Regulatory GenesTranscriptional RegulatorsOften present in or near the cluster
Resistance GenesEfflux pumps, target modification enzymesOften present in or near the cluster

Strategies for Engineered Biosynthesis and Production

The discovery and characterization of the this compound BGC open avenues for engineered biosynthesis to improve production yields and generate novel analogues. researchgate.netgoogle.com Key strategies include:

Heterologous Expression : One of the most powerful techniques is to clone the entire this compound BGC and express it in a more genetically tractable and faster-growing host organism, such as Streptomyces coelicolor or Streptomyces lividans. rsc.orgnih.gov This can overcome low production titers in the native strain and facilitate genetic manipulation. The successful heterologous expression of the leptomycin cluster confirms the feasibility of this approach for the anguinomycin family. nih.gov

Promoter Engineering : The native promoters controlling the expression of the BGC can be replaced with strong, constitutive promoters to enhance transcription and, consequently, increase the yield of this compound.

Combinatorial Biosynthesis : This advanced strategy involves genetically modifying the PKS modules themselves to create novel Anguinomycin derivatives. google.com Techniques include:

Module Deletion/Insertion : Removing or adding entire PKS modules to shorten or lengthen the polyketide backbone. google.com

Domain Swapping : Exchanging tailoring domains (KR, DH, ER) between modules to alter the reduction state at specific positions of the molecule.

AT Domain Swapping : Replacing an AT domain with one that has a different substrate specificity (e.g., swapping a malonyl-CoA specific AT for a methylmalonyl-CoA specific one) to change the pattern of alkyl branches.

These genetic engineering strategies hold significant promise for developing a platform for the sustainable production of this compound and for creating libraries of new analogues with potentially improved therapeutic properties. google.com

Advanced Structural Elucidation and Stereochemical Assignment of Anguinomycin C

Confirmation of Molecular Connectivity

The planar structure and molecular connectivity of Anguinomycin C were initially determined through extensive nuclear magnetic resonance (NMR) spectroscopy. The first isolation and structural elucidation of this compound, along with its congener Anguinomycin D, was reported by Hayakawa and colleagues in 1995. nih.govacs.orgjst.go.jp They utilized various NMR techniques to piece together the carbon skeleton and the placement of functional groups.

Further confirmation of the molecular connectivity was achieved through the total synthesis of this compound by Gademann and coworkers. researchgate.netgademann-lab.comorganic-chemistry.org The comparison of the ¹H NMR spectra of the natural product with the synthetically produced compound showed an exact match, thereby unequivocally confirming the proposed connectivity. ethz.ch This synthetic verification is a cornerstone in the structural elucidation of complex natural products.

The molecular formula of this compound has been established as C₃₁H₄₆O₄. ethz.ch

Determination of Absolute Configuration

Defining the precise three-dimensional arrangement of atoms, or the absolute configuration, of this compound's multiple stereocenters was a significant challenge that was ultimately solved through a combination of spectroscopic analysis and, most decisively, through asymmetric total synthesis.

Spectroscopic Analysis (e.g., NMR)

Initial spectroscopic analyses provided clues to the relative stereochemistry of certain parts of the molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) allow for the determination of the spatial proximity of protons within the molecule, which can help in assigning their relative orientation. wikipedia.org In the context of the leptomycin family of compounds, to which this compound belongs, detailed 2D NMR studies, including COSY, HMBC, and NOESY, have been instrumental in defining the relative stereochemistry of the polyketide chain. researchgate.netua.essdsu.edu However, establishing the absolute configuration of all stereocenters through NMR alone is often not feasible for complex and flexible molecules like this compound.

X-ray Crystallographic Confirmation (if available for this compound itself or its complexes)

As of the latest available data, there is no published X-ray crystal structure of this compound in its free form. However, crystal structures of the related compound Anguinomycin A in complex with the CRM1 protein have been determined. nih.gov While this provides valuable information about the bioactive conformation of the pharmacophore, it does not represent the crystal structure of this compound itself. The lack of a crystal structure for this compound means that its absolute configuration could not be determined by this definitive method.

Corroboration via Total Synthesis

The unambiguous assignment of the absolute configuration of this compound was achieved through its total synthesis by the Gademann group. acs.orgnih.govresearchgate.net The synthesis utilized stereocontrolled reactions where the chirality of the starting materials and reagents dictated the stereochemical outcome at each newly formed stereocenter. Key steps in the synthesis that established the stereochemistry included a Jacobsen Cr(III)-catalyzed hetero-Diels-Alder reaction and an Evans-type aldol (B89426) addition. organic-chemistry.orgethz.ch

By successfully synthesizing a single stereoisomer of this compound and comparing its spectroscopic data and optical rotation to that of the natural product, the absolute configuration was definitively established as (5R,10R,16R,18S,19R,20S). acs.orgnih.gov The comparison of the ¹H NMR spectra of the natural and synthetic samples showed excellent agreement, confirming the correctness of the synthetic strategy and, consequently, the assigned absolute configuration. ethz.ch

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of this compound is crucial for its biological activity. Due to the flexible nature of its long polyketide chain, this compound can adopt multiple conformations in solution. The study of these conformations has been approached primarily through molecular modeling, informed by spectroscopic data and the known structure of its biological target.

Molecular modeling studies have been conducted to understand how this compound interacts with its target protein, CRM1. acs.orgnih.govacs.org These computational models, often based on the crystal structure of the related leptomycin B bound to CRM1, suggest that the α,β-unsaturated δ-lactone ring is a key feature for binding. researchgate.net The polyketide chain is thought to adopt a conformation that allows it to fit within the hydrophobic groove of the CRM1 protein. nih.gov While these models provide valuable insights into the likely bioactive conformation, the full conformational landscape of this compound in solution remains a complex area of study.

The following table presents a compilation of the ¹H and ¹³C NMR spectroscopic data for this compound, which forms the basis for its structural and conformational analysis.

Table 1: ¹H and ¹³C NMR Data for this compound (Data compiled from the PhD thesis of Simone Bonazzi and related publications) ethz.ch

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
1163.7-
2121.55.96-5.90 (m)
3144.45.66 (dq, 10.3, 1.9)
478.55.01-4.98 (m)
571.94.54 (dd, 7.3, 4.9)
632.52.42-2.20 (m)
7135.8-
8130.8-
930.0-
1042.8-
1167.9-
12130.5-
13127.9-
1434.9-
15126.3-
1639.5-
1766.8-
1834.4-
1969.8-
2042.8-
2113.6-
2220.8-
2317.3-
2412.1-
2524.0-
2622.2-
2715.2-
2820.7-
2916.2-
3018.1-
3113.4-

Note: The complete assignment of all proton and carbon signals is complex and relies on detailed 2D NMR analysis (COSY, HMBC, HSQC). The data presented here is a summary based on available information.

Total Synthesis and Analog Development of Anguinomycin C

Strategic Approaches to Anguinomycin C Total Synthesis

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on a key disconnection at the C(11)-C(12) olefinic bond. ethz.ch This bond is strategically formed late in the synthesis via a Suzuki-Miyaura cross-coupling reaction. This disconnection logically divides the molecule into two primary fragments of comparable complexity:

A C(1)-C(11) fragment: This segment contains the dihydropyran core and the trisubstituted (Z)-alkene. Its synthesis is centered around an asymmetric hetero-Diels-Alder reaction and stereoinvertive Negishi cross-coupling. ethz.chorganic-chemistry.org

A C(12)-C(21) fragment: This is the polyketide side chain, featuring multiple stereocenters. Its construction relies on iterative asymmetric aldol (B89426) reactions to control the stereochemistry. ethz.chorganic-chemistry.org

This convergent plan circumvents potential issues with the stereoselectivity of alternative bond-forming reactions, such as the Wittig reaction, for the C(11)-C(12) linkage. ethz.ch

Key Fragment Syntheses

The synthesis of the two principal fragments showcases a range of stereocontrolled reactions.

The C(1)-C(11) fragment begins with the creation of the dihydropyran ring. organic-chemistry.org Subsequent steps involve a hydrozirconation followed by two sequential Negishi cross-coupling reactions to install the C(8)-C(11) portion of the molecule, culminating in an alkyl iodide ready for the final coupling step. ethz.chthieme-connect.com A critical step in this sequence is the formation of the trisubstituted double bond with specific cis geometry via a Negishi reaction with stereoinversion. organic-chemistry.orgthieme-connect.com

The C(12)-C(21) fragment is assembled using a chiral auxiliary-based approach to build the polyketide backbone. ethz.ch The synthesis employs one alkylation and two diastereoselective aldol reactions on an oxazolidinone chiral auxiliary, specifically the Seebach DIOZ auxiliary, to set the multiple stereocenters (C16, C18, C19, C20). organic-chemistry.orgacs.org The fragment is ultimately converted into a vinyl borane (B79455) derivative for the Suzuki-Miyaura coupling. unipi.it

Advanced Synthetic Methodologies Employed

The successful synthesis of this compound relies on the precise application of several powerful and highly selective modern synthetic methods.

Asymmetric Hetero Diels–Alder Reactions (e.g., Jacobsen Cr(III)-Catalyzed)

The construction of the chiral dihydropyran core of this compound is achieved through a highly enantioselective hetero-Diels-Alder (HDA) reaction. researchgate.netwiley-vch.de This key step involves the cycloaddition of a diene with an aldehyde, catalyzed by a chiral chromium (III) complex developed by Jacobsen. thieme-connect.denih.gov The reaction affords the desired pyran structure with excellent yield and enantioselectivity, establishing the crucial C(5) stereocenter. wiley-vch.denih.gov

ReactionReactantsCatalystYieldEnantiomeric Excess (ee)Reference
Asymmetric HDA 1-methoxy-1,3-butadiene, TES-protected propargylic aldehydeJacobsen Cr(III) complex (2.3 mol%)86%96% thieme-connect.comwiley-vch.denih.gov

Stereoselective Cross-Coupling Reactions (e.g., Negishi Stereoinversion, Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions are instrumental in assembling the carbon skeleton of this compound. thieme-connect.com

A Negishi reaction with stereoinversion is a pivotal step in the synthesis of the C(1)-C(11) fragment. acs.orgresearchgate.net After an initial Negishi coupling to append a vinyl dibromide, a second Negishi reaction is used to install the methyl group at the C(8) position. organic-chemistry.orgthieme-connect.com This reaction, coupling an organozinc reagent with the 2-bromo-1,3-diene intermediate, proceeds with a clean inversion of the double bond's configuration, yielding the thermodynamically less favored (Z)-isomer with high selectivity. organic-chemistry.orgthieme-connect.comacs.org This specific transformation was found to be more effective than attempting to install the methyl group via other coupling methods. acs.org

The final carbon-carbon bond formation to complete the backbone of this compound is accomplished via a B-alkyl Suzuki–Miyaura cross-coupling . acs.orgnih.govthieme-connect.com This reaction unites the fully elaborated C(1)-C(11) alkyl iodide fragment with the C(12)-C(21) vinyl borane fragment. The use of a palladium catalyst with specific phosphine (B1218219) ligands, such as Pd(dppf)Cl₂, facilitates this sp³-sp² coupling in high yield. thieme-connect.comresearchgate.net

ReactionCoupling PartnersCatalyst SystemYieldOutcomeReference
Negishi Coupling Organozinc derived from dihydropyran, DibromoolefinPd(PPh₃)₄81% (dr > 97:3)Forms C(8)-C(9) bond thieme-connect.com
Negishi Stereoinversion Intermediate diene, ZnMe₂Pd(PPh₃)₄50%Forms C(8)-C(11) with cis geometry thieme-connect.com
Suzuki-Miyaura Coupling C(1)-C(11) alkyl iodide, C(12)-C(21) vinyl boranePd(dppf)Cl₂, AsPh₃, Cs₂CO₃80%Forms C(11)-C(12) bond thieme-connect.comresearchgate.net

Asymmetric Aldol Reactions (e.g., Evans B-Mediated, Seebach DIOZ Auxiliary)

The stereochemically dense polyketide side chain of this compound was constructed using asymmetric aldol methodology. acs.orgnih.gov While the Evans syn-aldol reaction is a foundational method, the synthesis of this compound employed a modification using the Seebach DIOZ auxiliary (4-isopropyl-5,5-diphenyloxazolidin-2-one). ethz.chorganic-chemistry.orgethz.ch This auxiliary is noted for providing higher diastereoselectivities and yielding crystalline products, which simplifies purification. organic-chemistry.org

A stereoselective Evans boron-mediated aldol reaction was executed by treating an N-acylated oxazolidinone with dibutylboron triflate (Bu₂BOTf) to form the Z-enolate, which then reacts with an aldehyde. acs.orgalfa-chemistry.com This process established the syn-relationship between the newly formed hydroxyl group and the existing alkyl substituent with good diastereoselectivity. acs.org

ReactionKey ReagentsChiral AuxiliaryDiastereomeric Ratio (dr)YieldReference
Evans B-Mediated Aldol Bu₂BOTf, Aldehyde 25ent-22 (Oxazolidinone)87:1377% acs.org
Seebach Aldol I DIOZ-derived enolate, AldehydeDIOZ9:198% ethz.ch
Seebach Aldol II DIOZ-derived enolate, AldehydeDIOZ>95:5 (single isomer)85% ethz.ch

Other Key Transformations and Stereocontrol Elements

The total synthesis of this compound is a significant achievement in organic chemistry, relying on a series of sophisticated and stereocontrolled transformations to construct its complex architecture. The strategy often involves the convergent assembly of two major fragments, where control over stereochemistry is paramount.

Key transformations and stereocontrol strategies employed in the synthesis include:

Asymmetric Hetero-Diels-Alder Reaction : A crucial step in constructing the dihydropyranone core of the molecule involves a Jacobsen chromium-catalyzed asymmetric hetero-Diels-Alder reaction. researchgate.netorganic-chemistry.org This reaction sets an early and critical stereocenter. However, the initial product may yield an incorrect stereochemistry at the anomeric center, which can be inverted under acidic conditions, for instance, with an acidic solution of isopropyl alcohol. organic-chemistry.org

Negishi Cross-Coupling : This palladium-catalyzed reaction is utilized for carbon-carbon bond formation. researchgate.netacs.orgnih.govresearchgate.net In the synthesis of this compound, it has been used for coupling a vinyl iodide with an organozinc reagent derived from hydrozirconation of a terminal alkyne. organic-chemistry.org A particularly noteworthy application is a second Negishi coupling to form a trisubstituted double bond, which proceeds with stereoinversion to establish the desired cis geometry, a mechanistically complex but synthetically valuable outcome. researchgate.netorganic-chemistry.org

Evans syn-Aldol Reaction and the DIOZ Auxiliary : To build the chiral centers in the polyketide side chain, chemists have employed aldol reactions. acs.orgnih.govresearchgate.net Instead of the classic Evans oxazolidinone, the Seebach (S,S)-1,5-dimethyl-4-phenyl-imidazolidin-2-one (DIOZ) auxiliary has been used. researchgate.netorganic-chemistry.org This chiral auxiliary is noted for producing products that are often crystalline and for achieving higher levels of diastereoselectivity in alkylation and aldol reactions, which is critical for establishing the correct stereochemistry of the side chain. researchgate.netorganic-chemistry.org

B-Alkyl Suzuki-Miyaura Cross-Coupling : The final convergent step to unite the two major fragments of this compound is often an sp2-sp3 Suzuki coupling. organic-chemistry.orgacs.orgnih.govunipi.it This powerful reaction forms the bond between the vinyl iodide of one fragment and an organoborane derived from the other, completing the carbon skeleton of the natural product in high yield. organic-chemistry.org

Semisynthesis and Diversified Synthesis of this compound Analogues

Following the successful total synthesis, efforts have been directed towards creating analogues of this compound to probe its structure-activity relationship (SAR) and mechanism of action. thieme-connect.deethz.ch Anguinomycins belong to the leptomycin family of natural products and can be considered derivatives of Leptomycin B (LMB). nih.govkaryopharm.comnih.gov

Research in this area has proceeded along two main paths:

Semisynthesis : This approach involves chemically modifying the naturally occurring and structurally related compound, Leptomycin B. nih.govkaryopharm.com By leveraging the existing complex scaffold of LMB, chemists can introduce modifications to generate novel derivatives, including compounds structurally similar to the anguinomycins.

Diversified Synthesis : This strategy takes advantage of a completed total synthesis route. By branching off the established synthetic pathway, researchers can introduce variations at different stages. acs.org For this compound and its relatives, a key focus has been to modify the long polyketide side chain. nih.gov The purpose of these modifications is to investigate the hypothesis that this chain primarily mimics the hydrophobic, leucine-rich nuclear export signal (NES) of cargo proteins targeted by the molecule. nih.gov By synthesizing analogues with varied side chains, researchers can determine the specific structural features required for potent biological activity.

These synthetic efforts have been instrumental in understanding the role of different parts of the molecule, particularly confirming the importance of the α,β-unsaturated δ-lactone moiety as the key pharmacophore. nih.gov

Development of Truncated and Simplified this compound Scaffolds

A significant breakthrough in understanding this compound's pharmacology came from the hypothesis-driven design of structurally simplified analogues. acs.orgacs.org The theory that the complex polyketide side chain served mainly as a hydrophobic placeholder led to the prediction that smaller, truncated analogues could retain biological activity. acs.orgnih.govacs.org

This "function-oriented synthesis" approach led to several key findings:

Retention of Activity in Truncated Analogues : Synthetic studies confirmed that a simple α,β-unsaturated lactone analogue, with the majority of the polyketide chain removed, retained most of the biological activity. researchgate.netacs.orgnih.gov

The SB 640 Analogue : Branching off the synthetic route for Anguinomycin D, a closely related compound, researchers created a much smaller analogue named SB 640. acs.orgacs.org This simplified molecule featured a drastic reduction in complexity: it had less than half the molecular weight of the parent compound and only a single stereocenter. acs.orgacs.org

Validation of the Pharmacophore Concept : Remarkably, SB 640 was shown to retain most of the potent activity of the natural product, causing a full block of nuclear export at nanomolar concentrations. researchgate.netthieme-connect.de This finding demonstrated that the structural complexity of the natural product could be reduced by over 60% without a major loss of function. thieme-connect.denih.gov

These results underscore the power of chemical synthesis to "edit" a complex natural product, distilling its biological activity into a much simpler, more synthetically accessible scaffold. acs.org The success of these truncated analogues provides strong evidence that the α,β-unsaturated δ-lactone core is the essential pharmacophore responsible for its interaction with the nuclear export receptor CRM1. nih.gov

Biological Activities and Molecular Mechanisms of Anguinomycin C

Inhibition of Nucleocytoplasmic Transport

A primary mechanism through which Anguinomycin C exerts its biological effects is by inhibiting the transport of proteins and RNA from the nucleus to the cytoplasm. nih.gov This process, known as nucleocytoplasmic transport, is critical for normal cellular function, and its dysregulation is a hallmark of various diseases, including cancer. nih.gov

This compound is a potent inhibitor of the nuclear export receptor known as Chromosome Region Maintenance 1 (CRM1), also called Exportin 1 (XPO1). acs.orgnih.gov CRM1 is responsible for transporting numerous proteins, including tumor suppressors and cell cycle regulators, out of the nucleus. nih.gov this compound belongs to a family of natural products that includes Leptomycin B and Ratjadone, which share a common structural feature: an α,β-unsaturated δ-lactone ring. researchgate.net This functional group is crucial for their inhibitory activity, as it allows for covalent binding to a specific cysteine residue (Cys528) within the cargo-binding site of CRM1. frontiersin.orgfrontiersin.org This irreversible binding effectively blocks the receptor, preventing it from exporting its cargo proteins from the nucleus. frontiersin.orgacs.org

The inhibition of CRM1 by this compound leads to the nuclear accumulation of proteins that would normally be exported to the cytoplasm. A key example of this is the human protein kinase Rio2. ethz.ch Rio2 is a cytoplasmic protein kinase that is shuttled out of the nucleus by CRM1. ethz.ch In the presence of this compound, this export process is blocked, resulting in a significant buildup of Rio2 within the nucleus. ethz.ch

Immunofluorescence assays in HeLa cells have demonstrated this effect clearly. In untreated cells, Rio2 is localized in the cytoplasm, but following treatment with this compound, it shows strong accumulation in the nucleus. ethz.ch Studies have shown that this compound begins to show weak inhibition of Rio2 export at a concentration of 5 nM, with full inhibition observed at 10 nM. ethz.ch This shutdown of CRM1-mediated export at nanomolar concentrations underscores the potency of this compound as a nucleocytoplasmic transport inhibitor. acs.orgnih.govacs.org

This compound is structurally and mechanistically related to other well-known CRM1 inhibitors, such as Leptomycin B (LMB) and Ratjadone. nih.govresearchgate.net All three are natural products that covalently bind to the Cys528 residue of CRM1, thereby inactivating it. researchgate.netfrontiersin.org While their core mechanism is the same, their potency can differ. For instance, in assays measuring the inhibition of CRM1-dependent nuclear export of Rio2 in HeLa cells, LMB demonstrates full inhibition at a concentration of 1 nM. ethz.ch Anguinomycin D, a closely related compound, achieves full inhibition at 5 nM, while this compound requires 10 nM for the same effect. ethz.ch Despite these differences in potency, the biological activity of this compound is considered comparable to that of LMB. nih.govresearchgate.net

CompoundConcentration for Full Inhibition of Rio2 Export (in HeLa Cells)
Leptomycin B (LMB)1 nM
Anguinomycin D5 nM
This compound10 nM

Functional Consequences on Nuclear Protein Export (e.g., Rio2 Kinase Accumulation)

Selective Cytotoxicity and Anti-Proliferative Effects

A remarkable characteristic of this compound is its selective activity against transformed or cancerous cells compared to normal, healthy cells. jst.go.jpnih.gov This selectivity is a highly desirable trait for potential anti-cancer agents.

Research has consistently shown that this compound exhibits differential effects on normal versus transformed cells. nih.govresearchgate.net In normal cells, such as rat glia cells, the compound typically induces cytostatic effects, meaning it arrests cell growth without causing cell death. ethz.chjst.go.jpnih.gov In contrast, it is selectively cytotoxic to transformed cells. nih.gov

This selective cytotoxicity is particularly pronounced in cells where the retinoblastoma tumor suppressor protein (pRB) has been inactivated. jst.go.jpnih.govbioline.org.br The pRB protein is a critical regulator of the cell cycle, and its inactivation is a common event in the development of many human cancers. nih.gov this compound has been shown to cause cell death in pRB-inactivated cells, such as glia cells transformed by viral oncoproteins like human papillomavirus (HPV) E7, which specifically targets and inactivates pRB. jst.go.jpnih.govbioline.org.br Studies using HeLa cells, a cervical cancer line in which pRB is also inactivated by HPV oncoproteins, have been instrumental in demonstrating the inhibitory effects of this compound on CRM1. ethz.ch

Cell TypeEffect of this compound
Normal Cells (e.g., rat glia cells)Growth Arrest (Cytostatic)
Transformed Cells (pRB-inactivated)Cell Death (Cytotoxic)

The mechanism by which this compound kills transformed cells is primarily through the induction of apoptosis, a form of programmed cell death. acs.orgorganic-chemistry.org While it causes G1 phase cell-cycle arrest in normal cells, it triggers apoptosis in pRB-inactivated tumor cell lines at picomolar concentrations. ethz.chorganic-chemistry.org This apoptotic response is linked to the nuclear accumulation of tumor suppressor proteins, a direct consequence of CRM1 inhibition. nih.gov Interestingly, apoptosis has also been observed in p53-inactivated cells, suggesting that this compound may activate multiple signaling pathways to induce cell death, not solely dependent on p53. ethz.ch

Cell Cycle Arrest in Normal Cells (e.g., G1 phase)

A noteworthy characteristic of this compound is its differential effect on normal versus transformed cells. In normal rat glia cells, this compound induces cell cycle arrest at the G1 phase. nih.govjst.go.jpnih.gov This cytostatic effect is in contrast to its apoptotic-inducing activity in cells where the retinoblastoma protein (pRb) is inactivated. nih.govjst.go.jpnih.gov Flow cytometry analysis has confirmed that anguinomycins, including this compound, cause this G1 phase growth arrest. ethz.ch This selective activity highlights its potential as a tool for studying cell cycle regulation. The induction of G1 arrest is a known consequence of the accumulation of p53 in the nucleus. ethz.ch

Other Reported Biological Activities (e.g., Antifungal, Antimicrobial)

Beyond its effects on cell cycle, this compound has demonstrated other biological activities. Studies have shown that it possesses antifungal and antimicrobial properties. ontosight.aitoku-e.com Specifically, Anguinomycin A, a related compound, has shown broad antifungal activity. While some reports indicate this compound has inhibitory effects against certain bacteria and fungi, others have found it to lack antibacterial activity while displaying antifungal properties. ontosight.ainih.gov For instance, Anguinomycin A displayed potent inhibitory activity against the Gram-positive bacterium Kocuria rhizophila and the fungus Mucor racemosus. nih.gov

Molecular and Cellular Targets of this compound

The primary molecular target of this compound is the nuclear export receptor, Chromosome Region Maintenance 1 (CRM1), also known as exportin-1 (XPO1). nih.govnih.govd-nb.info By inhibiting CRM1, this compound disrupts the transport of various proteins from the nucleus to the cytoplasm, a process crucial for normal cellular function and one that is often dysregulated in disease states. nih.govd-nb.infospandidos-publications.com

Identification of Key Binding Sites on CRM1 (e.g., Cysteine Residues)

The inhibitory action of this compound on CRM1 is mediated through a specific interaction with a cysteine residue within the nuclear export signal (NES) binding groove of the protein. frontiersin.orgnih.govoncotarget.com This is analogous to the mechanism of other well-known CRM1 inhibitors like Leptomycin B (LMB). frontiersin.orgnih.gov Structural analyses and modeling have shown that the α,β-unsaturated δ-lactone moiety of this compound covalently modifies this cysteine residue (Cys528 in human CRM1) via a Michael-type addition. frontiersin.orgnih.gov This covalent binding sterically hinders the binding of cargo proteins containing a leucine-rich NES to CRM1, effectively blocking their export from the nucleus. ethz.chnih.govoncotarget.com Interestingly, this specific cysteine residue is not essential for the basic function of CRM1. oncotarget.com

Interaction with Intracellular Pathways

By inhibiting CRM1, this compound influences several intracellular pathways. The blockage of nuclear export leads to the nuclear accumulation of key regulatory proteins, including tumor suppressor proteins like p53, and cell cycle regulators. ethz.chspandidos-publications.com For example, the inhibition of CRM1-mediated transport of the human protein Rio2, a cytoplasmic protein kinase, results in its accumulation in the nucleus. ethz.ch This disruption of the normal trafficking of proteins can trigger downstream signaling events, leading to outcomes such as cell cycle arrest or apoptosis, depending on the cellular context. ethz.chfrontiersin.org The nuclear retention of tumor suppressor proteins is a key mechanism for the anti-tumor effects of CRM1 inhibitors. frontiersin.org

Modulation of Protein-Protein Interactions

The fundamental mechanism of this compound's activity lies in its ability to modulate protein-protein interactions (PPIs). oncotarget.comnih.gov Specifically, it disrupts the interaction between the CRM1 exportin and the NES of its cargo proteins. ethz.choncotarget.com This interference is a direct consequence of the covalent modification of the cysteine residue in the NES-binding pocket of CRM1. nih.govoncotarget.com By preventing this crucial PPI, this compound effectively halts the nuclear export of a wide range of proteins, thereby altering cellular signaling and function. nih.govchimia.ch The ability of small molecules to disrupt protein-protein interfaces is a significant area of interest in drug discovery. oncotarget.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of this compound that are essential for its biological activity. These studies have confirmed that the α,β-unsaturated lactone moiety is the key pharmacophore responsible for its CRM1 inhibitory activity. ethz.ch Derivatives lacking this lactone group show a complete loss of activity. ethz.ch

Interestingly, a simplified analogue of Anguinomycin D with a truncated polyketide side chain was found to retain significant biological activity, inhibiting nuclear export at nanomolar concentrations. nih.govnih.gov This suggests that while the entire length of the polyketide chain may contribute to potency, it is not an absolute requirement for the inhibition of CRM1. nih.govnih.gov Modeling studies have further elucidated the structural basis for the potent activity of anguinomycins, highlighting the key interactions within the CRM1 binding pocket. nih.gov

Elucidation of Pharmacophoric Elements (e.g., α,β-unsaturated δ-lactone moiety)

The key structural feature responsible for the biological activity of this compound and related compounds is the α,β-unsaturated δ-lactone ring. researchgate.netresearchgate.net This moiety acts as the primary pharmacophore, or the essential part of the molecule for its biological action. thieme-connect.deethz.ch Structure-activity relationship studies have confirmed that this lactone functionality is fundamental for the compound's activity. ethz.ch

The mechanism of action involves this lactone ring acting as a Michael acceptor. It is proposed to form a covalent bond by alkylating a critical cysteine residue within the nuclear export signal (NES) binding pocket of the CRM1 transporter protein. acs.orgthieme-connect.de This covalent interaction is a key element for the strong and effective biological action of this compound. nih.govacs.org Natural products that inhibit CRM1, such as Leptomycin B and Ratjadone A, share this common α,β-unsaturated δ-lactone ring, which occupies the same space and exhibits a similar binding mode within the target protein. nih.gov

Impact of Polyketide Side Chain Modifications on Activity

A significant focus of research has been to understand the role of the long, complex polyketide side chain of the anguinomycins. thieme-connect.denih.gov Studies involving the synthesis of various analogues have demonstrated that this side chain is not strictly necessary for the primary inhibitory activity against CRM1. nih.gov

A pivotal discovery was made through the synthesis and evaluation of truncated analogues of the closely related Anguinomycin D. thieme-connect.de One such analogue, a simple α,β-unsaturated lactone with its polyketide chain removed, was found to retain most of the biological activity. nih.govacs.orgresearchgate.net This truncated version, which consists mainly of the conjugate acceptor lactone ring, caused a full block of nuclear export at nanomolar concentrations, a potency that is surprisingly close to that of the parent natural product. researchgate.netthieme-connect.de This finding highlights that the complex polyketide chain can be significantly reduced, by over 60% based on molecular weight, while largely preserving the compound's potent biological function. thieme-connect.de

Computational Modeling of Ligand-Target Interactions

Computational modeling has been instrumental in understanding the structural basis for the inhibition of CRM1 by this compound and its analogues. nih.govacs.org By modeling the transport inhibitors into X-ray crystal structures of the CRM1-NES complex, researchers have been able to visualize the key interactions at an atomic level. nih.govthieme-connect.de

These models have supported the hypothesis that the α,β-unsaturated lactone moiety is the key binding element, showing its interaction with a cysteine residue in the transporter protein. acs.orgthieme-connect.de Furthermore, computational studies helped to explain the surprising potency of truncated analogues. thieme-connect.de The modeling revealed how a small molecule, consisting mainly of the lactone pharmacophore, could still fit effectively into the binding site and maintain the crucial interaction with the cysteine residue, thereby retaining its inhibitory activity. thieme-connect.dechimia.ch

Rational Design of Enhanced Analogues

The insights gained from structure-activity relationships and computational modeling have paved the way for the rational design of simplified and potentially enhanced analogues of this compound. nih.gov The discovery that the elaborate polyketide side chain is largely dispensable for CRM1 inhibition was a critical step. researchgate.netthieme-connect.de

This has spurred efforts to synthesize tailored, bioactive fragments with reduced molecular weight and structural complexity compared to the parent natural product. nih.gov The goals of this rational design approach include:

Retaining or Improving Potency : Creating smaller molecules that maintain the high inhibitory activity of the natural product.

Improving Physicochemical Properties : Enhancing characteristics such as bioavailability and solubility. nih.gov

Reducing Toxicity : The severe dose-limiting toxicities observed with similar natural product inhibitors like Leptomycin B in clinical trials underscore the need for analogues with better safety profiles. nih.gov

By focusing on the essential α,β-unsaturated δ-lactone pharmacophore and eliminating the complex, non-essential side chain, researchers aim to develop new therapeutic agents with optimized properties for targeting the nuclear transport machinery in diseases like cancer. nih.govnih.gov

Preclinical Evaluation of Anguinomycin C in Disease Models

In vitro Efficacy in Cell-Based Disease Models (e.g., Cancer Cell Lines)

Anguinomycin C has demonstrated significant potency and selectivity in various in vitro cell-based assays, establishing it as a powerful antitumor agent at the cellular level. Research indicates that anguinomycins are active at picomolar to nanomolar concentrations. nih.govethz.chmdpi.com A distinguishing feature of this compound is its selective cytotoxicity against transformed or cancerous cell lines, while primarily inducing cytostatic effects, such as growth arrest, in normal, non-transformed cells. nih.govmdpi.comresearchgate.netorganic-chemistry.orgnih.gov

This selectivity is reportedly linked to the status of the retinoblastoma protein (pRB), a critical tumor suppressor. nih.gov this compound has been shown to preferentially induce cell death in cells where pRB is inactivated by viral oncoproteins like human papillomavirus E7, adenovirus E1A, and simian virus 40 large T antigen. nih.gov In these pRB-inactivated tumor cell lines, the compound can induce apoptosis at picomolar concentrations. organic-chemistry.org

The primary mechanism of its cytotoxic action is the inhibition of nucleocytoplasmic transport. nih.govmdpi.com Specifically, this compound targets the nuclear export protein Chromosome Region Maintenance 1 (CRM1). nih.govnih.gov Immunofluorescence assays using HeLa cells have shown that this compound, along with its counterpart Anguinomycin D, effectively inhibits CRM1-mediated protein export from the nucleus at concentrations below 10 nM. nih.govresearchgate.net This level of activity is comparable to that of Leptomycin B, another well-characterized CRM1 inhibitor. nih.govresearchgate.net

Table 1: Summary of In Vitro Efficacy of this compound

ParameterObservationCell Line/ModelEffective ConcentrationReference
CytotoxicityInduces cell death (apoptosis)Transformed cells with inactivated pRBPicomolar range organic-chemistry.orgnih.gov
Cytostatic EffectInduces growth arrestNormal cellsNot specified mdpi.comorganic-chemistry.orgnih.gov
Mechanism of ActionInhibition of CRM1-mediated nuclear exportHeLa cells<10 nM nih.govresearchgate.net

In vivo Efficacy Studies in Animal Models of Disease

Specific data from in vivo efficacy studies focusing solely on this compound in animal models of disease are not extensively detailed in the reviewed literature. While its potent in vitro activity is well-documented, reports on its evaluation in preclinical animal models, such as mouse xenografts, are sparse. mdpi.com

However, the class of molecules to which this compound belongs—CRM1 inhibitors—has been evaluated in vivo. For instance, Leptomycin B, the parent compound of the family, showed preclinical antitumor activity but was discontinued (B1498344) due to significant toxicity in a Phase I clinical trial. nih.govfrontiersin.org Subsequently, other synthetic and semi-synthetic CRM1 inhibitors, such as KOS-2464 and various Selective Inhibitor of Nuclear Export (SINE) compounds, have demonstrated significant efficacy and improved tolerability in multiple mouse xenograft models of cancer. nih.govd-nb.infomdpi.com These related compounds have been shown to reduce tumor growth and improve survival in preclinical models of both solid and hematological malignancies. d-nb.info This provides a proof of concept that inhibiting nuclear export can be a viable therapeutic strategy in vivo, though direct evidence for this compound itself remains limited.

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies of this compound have focused on elucidating its molecular mechanism of action in preclinical models. The compound's effects are a direct result of its interaction with the nuclear export machinery.

The primary pharmacodynamic effect of this compound is the potent and specific inhibition of the nuclear export receptor CRM1 (also known as XPO1). nih.gov This inhibition effectively shuts down the transport of a wide range of proteins from the nucleus to the cytoplasm. Biological evaluation has demonstrated that this compound and its derivatives lead to a shutdown of CRM1-mediated nuclear protein export at concentrations above 10 nM.

The molecular basis for this inhibition lies in the covalent binding to a specific cysteine residue (Cys528) located in the cargo-binding groove of the CRM1 protein. nih.gov By binding to this site, this compound physically obstructs the binding of cargo proteins that possess a leucine-rich nuclear export signal (NES), preventing the formation of the export complex. A key consequence of this action is the forced nuclear retention and accumulation of numerous tumor suppressor proteins (TSPs) and growth regulatory proteins that are normally exported to the cytoplasm in cancer cells. nih.gov The restoration of these proteins to the nucleus allows them to carry out their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.

Table 2: Summary of Pharmacodynamic Effects of this compound

EffectMechanismTargetConsequenceReference
Inhibition of Nuclear ExportCovalent binding to the cargo-binding grooveCRM1 (XPO1) at Cys528Blocks export of NES-containing proteins nih.gov
Cellular Protein LocalizationBlockade of CRM1 functionTumor Suppressor Proteins (TSPs)Nuclear accumulation and restoration of function nih.gov

Investigation of this compound in Combination Therapies in Preclinical Settings

There is a lack of specific research findings in the reviewed literature detailing the use of this compound in combination therapies within preclinical models. However, the mechanism of action shared by CRM1 inhibitors suggests a strong rationale for such investigations.

Blocking CRM1-mediated nuclear export has been shown to sensitize cancer cells to the effects of other therapeutic agents. researchgate.net For example, studies with other CRM1 inhibitors like the synthetic ratjadone analog C have demonstrated that inhibiting the nuclear export of Topoisomerase IIα can sensitize drug-resistant myeloma cells to Topoisomerase II inhibitors such as doxorubicin (B1662922) and etoposide. nih.govmdpi.com The principle is that by trapping key proteins within the nucleus, CRM1 inhibitors can restore sensitivity to drugs that target nuclear processes or enhance the activity of agents that rely on the proper localization of tumor suppressors. researchgate.net While this provides a strong theoretical basis, dedicated preclinical studies are required to evaluate the potential synergistic or additive effects of this compound when combined with other chemotherapeutic or targeted agents.

Advanced Analytical and Computational Methodologies in Anguinomycin C Research

Spectroscopic Techniques for Biological Studies (e.g., Immunofluorescence)

Spectroscopic methods, particularly immunofluorescence microscopy, have been instrumental in visually demonstrating the biological activity of Anguinomycin C within the cell. These assays are designed to detect the location of specific proteins, offering a clear picture of the consequences of inhibiting nuclear export.

Research has utilized indirect immunofluorescence to track the localization of the Rio2 protein, a kinase that is normally exported from the nucleus to the cytoplasm in a process dependent on the protein CRM1 (Chromosome Region Maintenance 1). ethz.ch In these studies, HeLa cells were treated with varying concentrations of this compound. ethz.ch Following treatment, the cells were fixed, and the Rio2 protein was labeled with specific primary antibodies, which were then detected by secondary antibodies tagged with a fluorescent dye.

The results from these immunofluorescence assays were definitive. In untreated control cells, the Rio2 protein was found predominantly in the cytoplasm. ethz.ch However, upon treatment with this compound, a significant accumulation of the Rio2 protein was observed within the nucleus. ethz.chresearchgate.net This shift in localization confirmed that this compound is a potent inhibitor of CRM1-mediated nucleocytoplasmic transport. ethz.chresearchgate.netresearchgate.netepfl.ch The effect was concentration-dependent, with studies indicating that this compound fully inhibits the nuclear export of Rio2 at a concentration of 10 nM, with weak inhibition observed at 5 nM. ethz.ch These findings are comparable to the effects of Leptomycin B, a well-characterized CRM1 inhibitor. ethz.ch

ParameterDescriptionFindingReference
Assay Type Indirect Immunofluorescence ethz.ch
Cell Line HeLa Cells ethz.chresearchgate.net
Target Protein Rio2 KinaseA protein that undergoes CRM1-dependent nuclear export. ethz.ch
Mechanism Inhibition of CRM1-mediated nuclear exportThis compound blocks the transport of Rio2 from the nucleus to the cytoplasm. ethz.chresearchgate.net
Observation Nuclear Accumulation of Rio2In treated cells, Rio2 is retained in the nucleus, unlike in control cells where it is cytoplasmic. ethz.ch
Effective Concentration 10 nMFull inhibition of Rio2 nuclear export was observed at this concentration. ethz.ch
Partial Inhibition 5 nMWeak inhibition was noted at this lower concentration. ethz.ch

Cell-Based Assays for Functional Characterization (e.g., Flow Cytometry)

To understand the functional consequences of CRM1 inhibition by this compound on cell fate, researchers have employed various cell-based assays, with flow cytometry being a particularly powerful tool. Flow cytometry allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a population, such as cell cycle phase and the induction of apoptosis (programmed cell death).

Studies using flow cytometry have revealed that Anguinomycins C and D selectively impact transformed (cancerous) and normal cells differently. mdpi.comnih.gov When applied to transformed cell lines, this compound induces apoptosis. mdpi.com In contrast, it causes growth arrest in normal cells. mdpi.comnih.gov

Flow cytometry analysis demonstrated that this compound and D cause cells to arrest in the G1 phase of the cell cycle. ethz.ch This cell cycle blockade is a known outcome of the accumulation of the tumor suppressor protein p53 in the nucleus, a direct result of CRM1 inhibition. ethz.ch Intriguingly, apoptosis was also detected in cells where p53 had been inactivated, suggesting that anguinomycins may trigger cell death through additional, p53-independent signaling pathways. ethz.ch Other cell-based methods, such as plaque assays, have also been used to assess the effect of Anguinomycin on viral replication. biorxiv.org

AssayCell TypeObservationImplicationReference
Flow Cytometry Transformed Rat Glia CellsInduction of apoptosis (cell death).Selective cytotoxicity against cancerous cells. ethz.chmdpi.com
Flow Cytometry Normal Rat Glia CellsInduction of cell growth arrest in the G1 phase.Cytostatic effect on non-cancerous cells. ethz.chmdpi.comnih.gov
Flow Cytometry p53-inactivated CellsApoptosis is still observed.Suggests activation of p53-independent cell death pathways. ethz.ch

Molecular Modeling and Docking Studies of this compound-Target Complexes

To comprehend the interaction between this compound and its molecular target, CRM1, at an atomic level, researchers have turned to computational methods like molecular modeling and docking. These in silico techniques are used to predict and analyze the binding mode of a ligand (this compound) within the binding site of a protein (CRM1).

Molecular modeling has been crucial in establishing the structural basis for the inhibitory action of anguinomycins. nih.govacs.org An atomistic model was proposed that detailed the binding of Anguinomycin to the CRM1 transporter. acs.org This model supported a mechanism involving the covalent inhibition of a key cysteine residue (Cys528) in the nuclear export signal (NES) binding groove of CRM1. acs.orgthieme-connect.de The α,β-unsaturated lactone moiety of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue. acs.orgrsc.org

These modeling studies, often performed by fitting the inhibitor structures into the known X-ray crystal structure of the CRM1 complex, have highlighted the key interactions necessary for potent biological activity. researchgate.netnih.govacs.org Furthermore, these computational predictions have guided further chemical synthesis. For instance, modeling led to the hypothesis that smaller, truncated analogs of anguinomycin that retain the essential α,β-unsaturated lactone "warhead" might still be active. acs.org This prediction was validated experimentally when a truncated analog, missing a significant portion of the polyketide chain, was synthesized and found to retain most of the parent compound's inhibitory activity against nuclear export. nih.govacs.orgthieme-connect.de

Application of X-ray Crystallography in Target-Ligand Structural Analysis

X-ray crystallography provides the most definitive, high-resolution structural information about how a ligand binds to its protein target. While a crystal structure for this compound specifically complexed with CRM1 is not cited, structures for the closely related Anguinomycin A and Leptomycin B have been solved, providing invaluable insights that are directly applicable to this compound. nih.govnih.gov

High-resolution (1.8- to 2.0-Å) crystal structures of the ternary complex of CRM1, its partner protein Ran, and RanBP1, bound to inhibitors including Anguinomycin A, have been determined. nih.govebi.ac.uk These structures unequivocally confirm the binding site and the covalent nature of the interaction. nih.gov

The crystallographic data reveal that the inhibitor occupies the hydrophobic NES-binding groove of CRM1 and covalently attaches to the reactive Cys528 residue through a Michael addition reaction. nih.gov An unexpected finding from these structural studies was the subsequent CRM1-mediated hydrolysis of the inhibitor's lactone ring. nih.gov This two-step mechanism—covalent conjugation followed by hydrolysis—is thought to optimize the interactions between the inhibitor and the protein, leading to an essentially irreversible inhibition of the transporter's function. nih.gov This detailed structural understanding, made possible by X-ray crystallography, provides a precise blueprint of the molecular events underlying the potent biological activity of the anguinomycin family of natural products. nih.govacs.orgnih.gov

Future Perspectives and Research Challenges for Anguinomycin C

Discovery of Novel Biological Activities and Untapped Molecular Targets

Initially recognized for its antitumor properties, Anguinomycin C exhibits selective cytotoxicity against transformed cells while only causing growth arrest in normal cells. jst.go.jpnih.gov This selectivity is a highly desirable trait in cancer chemotherapy. Further investigations have revealed that this compound is a potent inhibitor of the nuclear export receptor CRM1 (Chromosome Region Maintenance 1), also known as exportin 1 (XPO1). acs.orgnih.gov This inhibition leads to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately triggering apoptosis in cancer cells. nih.govethz.ch

The known biological activities of the anguinomycin family, to which this compound belongs, include potent antitumor and antifungal effects. ontosight.airesearchgate.net However, the full spectrum of its biological activities and molecular targets likely remains to be fully elucidated. Future research should focus on comprehensive screening against a wider array of cancer cell lines, including those resistant to current therapies, and against various pathogens. Investigating its effects on other cellular processes beyond nuclear export could uncover novel mechanisms of action and additional therapeutic applications. For instance, exploring its potential anti-inflammatory, antiviral, or immunomodulatory properties could open new avenues for its use. researchgate.net

Strategies for Overcoming Production Limitations and Enhancing Accessibility

A significant hurdle in the advancement of this compound for preclinical and clinical studies is its limited availability from natural sources. ontosight.ai It is a secondary metabolite produced by certain Streptomyces species, and its isolation and purification are often complex and low-yielding processes. ontosight.aithieme-connect.com

To address these limitations, several strategies can be pursued:

Fermentation Optimization: Enhancing the production of this compound by optimizing the fermentation conditions of the producing Streptomyces strain is a primary approach. This involves refining media composition, temperature, pH, and aeration to maximize yield.

Metabolic Engineering: Genetic manipulation of the producing organism to upregulate the biosynthetic gene cluster responsible for this compound production holds significant promise.

Heterologous Expression: The transfer and expression of the anguinomycin biosynthetic gene cluster into a more robust and easily culturable host organism, such as Streptomyces lividans, could provide a more reliable and scalable production platform. jst.go.jp

Optimization of Synthetic Routes for Scalability and Efficiency

The total synthesis of this compound has been successfully achieved, representing a significant milestone in its study. thieme-connect.comorganic-chemistry.org These synthetic routes have been crucial for confirming its structure and providing material for biological evaluation. acs.orgorganic-chemistry.org Key strategies employed in its synthesis include the Jacobsen Cr(III)-catalyzed hetero-Diels–Alder reaction, Negishi cross-couplings, and Suzuki sp2–sp3 coupling. thieme-connect.comorganic-chemistry.org

Development of this compound Analogues with Improved Biological Profiles

The synthesis of this compound has opened the door to the creation of a wide range of analogues. acs.org This allows for systematic structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to develop new compounds with improved properties. gademann-lab.comthieme-connect.de

Research has already shown that simplified, truncated analogues of the related Anguinomycin D can retain significant biological activity. acs.orgthieme-connect.de For example, a simple α,β-unsaturated lactone analogue with a truncated polyketide chain was found to retain most of the inhibitory activity against nuclear export. acs.org This suggests that the complex side chain may not be entirely essential for its primary mechanism of action.

Future efforts in this area should focus on:

Simplifying the Molecular Structure: Creating analogues with less complex structures could lead to more efficient syntheses and potentially improved pharmacokinetic properties. gademann-lab.comthieme-connect.de

Enhancing Potency and Selectivity: Modifications to the core structure could lead to analogues with even greater potency against cancer cells and lower toxicity towards normal cells. nih.gov

Overcoming Drug Resistance: Designing analogues that can circumvent mechanisms of resistance to existing anticancer drugs is a key objective.

One notable example is the simplified analogue SB640, derived from Anguinomycin D, which retained most of the anticancer activity despite the removal of more than half of the structure. gademann-lab.com

Table 1: this compound and Related Compounds

Compound Name Key Feature/Activity
This compound Natural product, potent and selective antitumor activity. jst.go.jpnih.gov
Anguinomycin D A related natural product, also exhibits antitumor activity. jst.go.jpnih.gov
Leptomycin B (LMB) A structurally related CRM1 inhibitor, but with significant toxicity. researchgate.netnih.gov

Integration with Systems Biology and Omics Approaches for Deeper Understanding

To fully comprehend the complex biological effects of this compound, its investigation must be integrated with systems biology and various "omics" technologies (genomics, proteomics, metabolomics). encyclopedia.pubnih.gov This holistic approach can provide a comprehensive view of the cellular pathways and networks affected by the compound.

By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment, researchers can:

Identify novel molecular targets and off-target effects. nih.gov

Uncover mechanisms of action and resistance. encyclopedia.pub

Discover biomarkers that could predict patient response to treatment.

Elucidate the complex interplay between different cellular processes modulated by the compound. d-nb.info

This deeper understanding at a systems level is crucial for the rational design of more effective therapeutic strategies and combination therapies. encyclopedia.pubnih.gov

Potential for Translation into Novel Therapeutic Modalities

The unique biological profile of this compound, particularly its selective cytotoxicity towards cancer cells, positions it as a promising candidate for development into a novel therapeutic agent. jst.go.jpethz.ch Its mechanism of action, the inhibition of CRM1, is a validated target in oncology, with other CRM1 inhibitors showing clinical activity. nih.govnih.gov

The potential for this compound to be translated into new therapeutic modalities is significant. oncotarget.com Future research in this domain will involve:

Preclinical Development: Extensive in vivo studies in animal models of various cancers are necessary to evaluate its efficacy, and pharmacokinetic properties.

Combination Therapies: Investigating the synergistic effects of this compound with other established anticancer drugs could lead to more effective treatment regimens and potentially overcome drug resistance. researchgate.net For example, combining it with agents that are susceptible to nuclear export-mediated resistance could be a promising strategy.

Development of Drug Delivery Systems: Formulating this compound into advanced drug delivery systems could enhance its therapeutic index by improving its solubility, stability, and targeted delivery to tumor tissues.

While the path from a natural product to a clinically approved drug is long and challenging, the compelling biological activity of this compound provides a strong rationale for continued and intensified research efforts.

Q & A

Q. What are the established methods for synthesizing Anguinomycin C, and how do they ensure stereochemical fidelity?

this compound’s synthesis involves a multi-step approach, including macrolactonization and stereoselective epoxidation. Bonazzi et al. (2007) achieved total synthesis using a convergent strategy, ensuring stereochemical accuracy through NMR and X-ray crystallographic validation. Key steps include protecting group strategies for hydroxyl moieties and chiral auxiliaries to maintain configuration .

Q. How does this compound inhibit CRM1, and what experimental assays validate this mechanism?

this compound binds to the nuclear export receptor CRM1, blocking its interaction with Ran-GTP and cargo proteins. Crystallographic studies (PDB ID: 4HAV) reveal hydrogen bonding between this compound’s epoxy group and CRM1’s Asn200 residue. Validation assays include fluorescence polarization to measure CRM1-cargo dissociation and in vitro nuclear export inhibition using digitonin-permeabilized cells .

Q. What standardized protocols exist for assessing this compound’s cytotoxicity in cancer cell lines?

Cytotoxicity is typically evaluated via MTT or resazurin assays, with IC50 values calculated using dose-response curves. Apoptosis markers (e.g., caspase-3 activation, Annexin V staining) and cell cycle arrest (flow cytometry) are complementary methods. Ensure cell lines (e.g., HeLa, MCF-7) are validated for CRM1 expression to contextualize results .

Q. How is this compound’s structural stability analyzed under varying pH and temperature conditions?

Stability studies use HPLC and mass spectrometry to monitor degradation products. For example, incubate this compound in buffers (pH 4–9) at 37°C for 24–72 hours. Crystallization experiments (e.g., 18% PEG3350, pH 6.6) provide insights into structural integrity under controlled conditions .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (1H, 13C, COSY, HSQC) resolves stereochemistry. X-ray diffraction (e.g., space group P43 21 2) validates crystal packing and intermolecular interactions. Compare spectral data with synthetic analogs to identify functional group contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across different cancer models?

Discrepancies may arise from CRM1 isoform expression variability or off-target effects. Perform RNAi-mediated CRM1 knockdown to isolate this compound’s specific activity. Cross-validate findings using proteomics (e.g., SILAC) to identify differentially expressed proteins in resistant vs. sensitive cell lines .

Q. What strategies optimize this compound’s bioavailability and target specificity in vivo?

Prodrug formulations (e.g., PEGylation) enhance solubility, while nanoparticle encapsulation improves tumor targeting. Use pharmacokinetic studies (plasma half-life, tissue distribution) in murine models. Compare in vitro IC50 values with in vivo efficacy to assess transport limitations .

Q. How do computational models predict this compound’s binding affinity to CRM1 mutants?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with CRM1 mutants (e.g., C528S). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-reference with crystallographic data to refine force field parameters .

Q. What methodologies differentiate CRM1-dependent vs. CRM1-independent mechanisms in this compound’s antitumor effects?

CRISPR-Cas9-generated CRM1-knockout cell lines are essential controls. Transcriptome profiling (RNA-seq) identifies pathways altered by this compound independent of CRM1. Use inhibitors like leptomycin B as CRM1-specific comparators in dual-treatment assays .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

Synthesize analogs with modifications to the epoxyquinone core or macrocycle side chains. Test analogs in CRM1 export assays and cytotoxicity screens. Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity. Prioritize analogs with >50% reduced molecular weight but retained potency, as seen in studies by Bonazzi et al. .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.